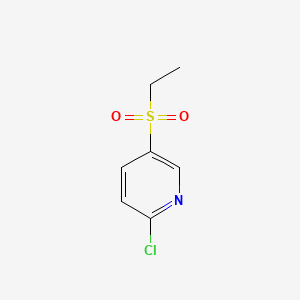

2-Chloro-5-(ethylsulfonyl)pyridine

Vue d'ensemble

Description

2-Chloro-5-(ethylsulfonyl)pyridine, also known as 2-C5-EPS, is an organosulfur compound with a molecular formula of C7H9ClN2O2S. It has a molecular weight of 205.66 .

Molecular Structure Analysis

The InChI code for 2-Chloro-5-(ethylsulfonyl)pyridine is 1S/C7H8ClNO2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

2-Chloro-5-(ethylsulfonyl)pyridine is a solid at room temperature . and 97% . The compound is white to yellow in color .Applications De Recherche Scientifique

Pharmaceutical Synthesis : A study detailed the development of a multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, where a compound similar to 2-Chloro-5-(ethylsulfonyl)pyridine played a crucial role in the synthesis process (Andersen et al., 2013).

Chemical Reactivity : Another research explored the reactivity of 2-substituted 3-ethylsulfonylpyridines, including transformations of 2-Chloro-3-ethylsulfonylpyridine into various derivatives through different chemical processes (Rouchaud et al., 1997).

Intermediate in Agrochemicals and Pharmaceuticals : A study summarized the synthesis methods for 2-chloro-5-trifluromethyl pyridine, a compound structurally related to 2-Chloro-5-(ethylsulfonyl)pyridine, and its application as an intermediate in various sectors including pharmaceuticals and agrochemicals (Zheng-xiong, 2004).

Antitumor Activity : Research on the synthesis and crystal structure of derivatives of 2-Chloro-5-(ethylsulfonyl)pyridine revealed their potential application in antitumor activities, focusing on their stereochemistry and effects on specific biological targets (Zhou et al., 2015).

Cyclization Reactions : The preparation of certain 5-substituted- and 3,5-disubstituted-s-triazolo[4,3-a]pyridines involved cyclization reactions where derivatives of 2-Chloro-5-(ethylsulfonyl)pyridine played a crucial role (Schneller & Bartholomew, 1978).

Structural Studies : A combined experimental and computational structural study of N-(2-cyanophenyl)disulfonamides derived from 5-bromo- and 5-iodoanthranilamide included derivatives of 2-Chloro-5-(ethylsulfonyl)pyridine, highlighting their molecular structures and potential applications (Mphahlele & Maluleka, 2021).

Fluorescent Compounds : Research on the synthesis and photophysical evaluation of 2-methoxy- and 2-morpholino pyridine compounds, related to 2-Chloro-5-(ethylsulfonyl)pyridine, showcased their applications as highly emissive fluorophores in solution and solid state (Hagimori et al., 2019).

Surface Activity and Antibacterial Properties : A study on the synthesis of 1,2,4-triazole derivatives, incorporating related compounds to 2-Chloro-5-(ethylsulfonyl)pyridine, demonstrated their potential as surface-active agents and their antibacterial properties (El-Sayed, 2006).

Safety And Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, which indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

2-chloro-5-ethylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-2-12(10,11)6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODYXXLKCFWFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657949 | |

| Record name | 2-Chloro-5-(ethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(ethylsulfonyl)pyridine | |

CAS RN |

1206679-92-6 | |

| Record name | 2-Chloro-5-(ethylsulfonyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206679-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(ethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B581501.png)

![9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B581503.png)

![4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B581507.png)

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)